molecular formula C11H9ClFNO2 B1473701 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester CAS No. 396075-01-7

4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1473701
M. Wt: 241.64 g/mol
InChI Key: WYPBAFZQXKZXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their prevalence in natural products and drugs2. However, the specific synthesis process for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, has been reported3. However, the specific molecular structure for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”. However, indole derivatives are known to be involved in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, have been reported3. However, the specific properties for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.


Scientific Research Applications

Antibacterial Agents Synthesis

The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).

Antiviral Research

Research into substituted ethyl esters of indole-carboxylic acids, including analogues of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).

Organic Synthesis and Chemical Transformations

Several studies have focused on the synthesis of indole derivatives, including 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).

Antimicrobial and Anticancer Potential

Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).

Safety And Hazards

The safety and hazards associated with “4-chloro-7-fluoro-1H-indole-2-carboxylic acid” have been reported1. However, the specific safety and hazards for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.


Future Directions

Given the limited information available on “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could contribute to a better understanding of its potential applications and risks.


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be needed to provide a more complete picture.


properties

IUPAC Name

ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBAFZQXKZXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester (13.2 g, 51 mmol) was dissolved in toluene, p-toluenesulfonic acid (10 g, 51 mmol) was added and the mixture was heated to reflux for 24 h with separation of water. The mixture was cooled, neutralized with saturated sodium bicarbonate (400 mL) and extracted thrice with ethyl acetate. Organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was removed in vacuo. The residue was triturated with hexane to yield the title product as yellowish solid (2.9 g, 23%); EI-MS: m/e=241.1 (M+).
Name
2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 4
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 5
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 6
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.